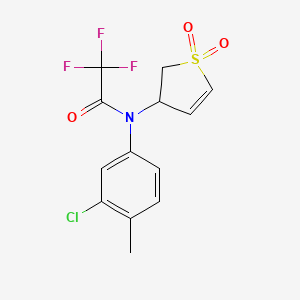
2-Bromo-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1369843-84-4 . It has a molecular weight of 268.03 . The IUPAC name for this compound is 2-bromo-5-(trifluoromethyl)benzamide . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(trifluoromethyl)benzamide” is 1S/C8H5BrF3NO/c9-6-2-1-4 (8 (10,11)12)3-5 (6)7 (13)14/h1-3H, (H2,13,14) . The InChI key is OIRSIPJJRLKBRQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Bromo-5-(trifluoromethyl)benzamide” has a predicted boiling point of 268.9±40.0 °C and a predicted density of 1.698±0.06 g/cm3 . Its pKa is predicted to be 14.67±0.50 .Scientific Research Applications
a. Targeting Enzymes: The compound’s amide group can serve as a hydrogen bond donor or acceptor, making it suitable for interactions with enzymes. Scientists investigate its role in enzyme inhibition, especially in kinases or proteases.
b. Anticancer Agents: Researchers explore derivatives of this compound as potential anticancer agents. The trifluoromethyl group may enhance lipophilicity, affecting drug distribution and cellular uptake. Additionally, the bromine atom could participate in halogen bonding, influencing binding affinity.
a. Herbicides: Scientists study derivatives of 2-bromo-5-(trifluoromethyl)benzamide for herbicidal properties. The compound’s structural features may contribute to selective weed control.
b. Fungicides: The trifluoromethyl group enhances lipophilicity, potentially aiding in the design of fungicides. Researchers investigate its efficacy against plant pathogens.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry:
a. Cross-Coupling Reactions: Researchers employ 2-bromo-5-(trifluoromethyl)benzamide in palladium-catalyzed cross-coupling reactions. The trifluoromethyl group enhances reactivity and allows access to diverse functionalized derivatives.
b. Peptide Chemistry: The amide functionality makes it useful in peptide synthesis. Scientists explore its role in constructing peptide bonds.
Safety and Hazards
The safety information available indicates that “2-Bromo-5-(trifluoromethyl)benzamide” is potentially harmful. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors , which could be a potential target for 2-Bromo-5-(trifluoromethyl)benzamide.
Mode of Action
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism of 2-Bromo-5-(trifluoromethyl)benzamide with its targets.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Result of Action
It’s known that indole derivatives possess various biological activities, suggesting that they may have a variety of molecular and cellular effects .
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSIPJJRLKBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)







![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)
![Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2541976.png)


![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide](/img/structure/B2541980.png)
![Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B2541981.png)